

Head-to-head comparison of Bilr 355 and Nevirapine in vitro

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Compound of Interest

Compound Name: *Bilr 355*

Cat. No.: *B1667070*

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Head-to-Head In Vitro Comparison: Bilr 355 vs. Nevirapine

An objective analysis of two generations of non-nucleoside reverse transcriptase inhibitors for researchers, scientists, and drug development professionals.

This guide provides a detailed in vitro comparison of **Bilr 355**, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), and Nevirapine, a first-generation NNRTI. Both compounds target the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. This comparison summarizes key quantitative data, details relevant experimental protocols, and visualizes the mechanisms of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro efficacy, cytotoxicity, and resistance profiles of **Bilr 355** and Nevirapine based on available experimental data. Direct head-to-head comparative studies are limited; therefore, data from different sources are presented. It is important to note that variations in experimental conditions (e.g., cell lines, virus strains) can influence these values.

Compound	Target	Potency (Wild-Type HIV-1)	Potency (NNRTI- Resistant HIV-1)	Cytotoxicity (CC50)	Selectivity Index (SI = CC50/EC50)
Bilr 355	HIV-1 RT	EC50: 0.26 ng/mL (~0.54 nM)[1]	EC50: 1.5 to 13 ng/mL (~3.1 to 27 nM)[1]	Data not available	Data not available
Nevirapine	HIV-1 RT	IC50: 0.046 - 0.286 μ M[2]	High-level resistance with common mutations	>1000 μ M (in CEM cell lines)[3]	>11,111 (based on an IC50 of 0.09 μ M)[3]

Note on Potency Metrics:

- EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response.
- IC50 (50% inhibitory concentration): The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
- For the purpose of this comparison, EC50 and IC50 are considered roughly equivalent measures of antiviral potency.

Unit Conversion:

- The molecular weight of **Bilr 355** (C28H27N5O3) is approximately 481.54 g/mol . The EC50 of 0.26 ng/mL is equivalent to approximately 0.54 nM.
- The molecular weight of Nevirapine is 266.30 g/mol .

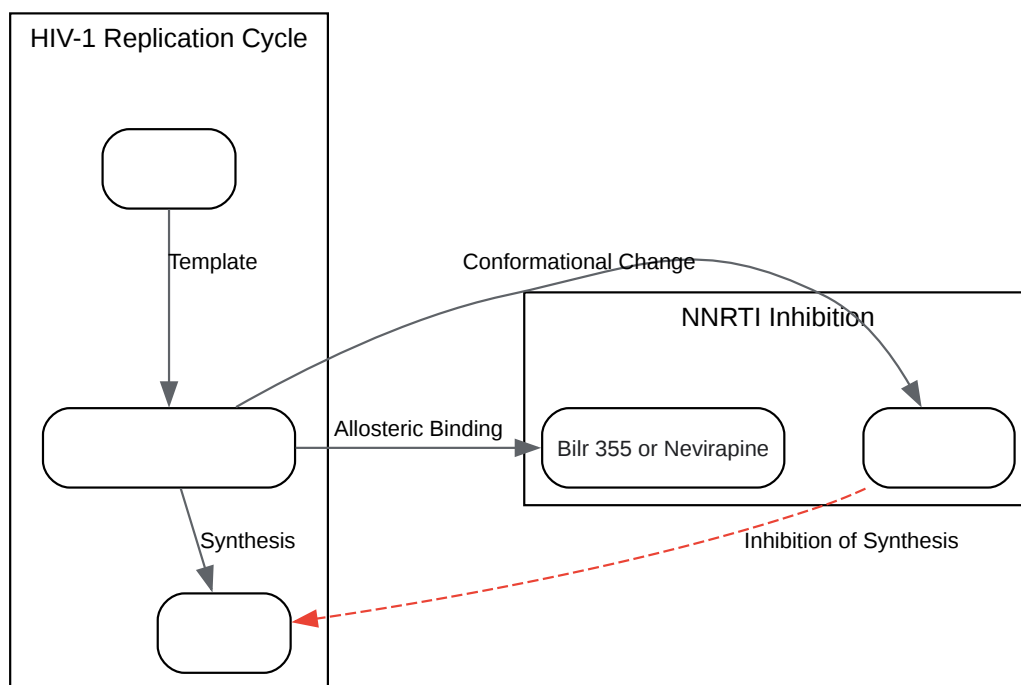
Resistance Profile:

Compound	Key Resistance Mutations	Cross-Resistance
Bilr 355	Exhibits activity against a broad spectrum of viruses with mutations conferring resistance to first-generation NNRTIs.[1]	Low level of cross-resistance to Nevirapine, Efavirenz, and Delavirdine.[1]
Nevirapine	K103N, V106A, Y181C, Y188L, G190A.[4][5]	High cross-resistance with other first-generation NNRTIs.[6]

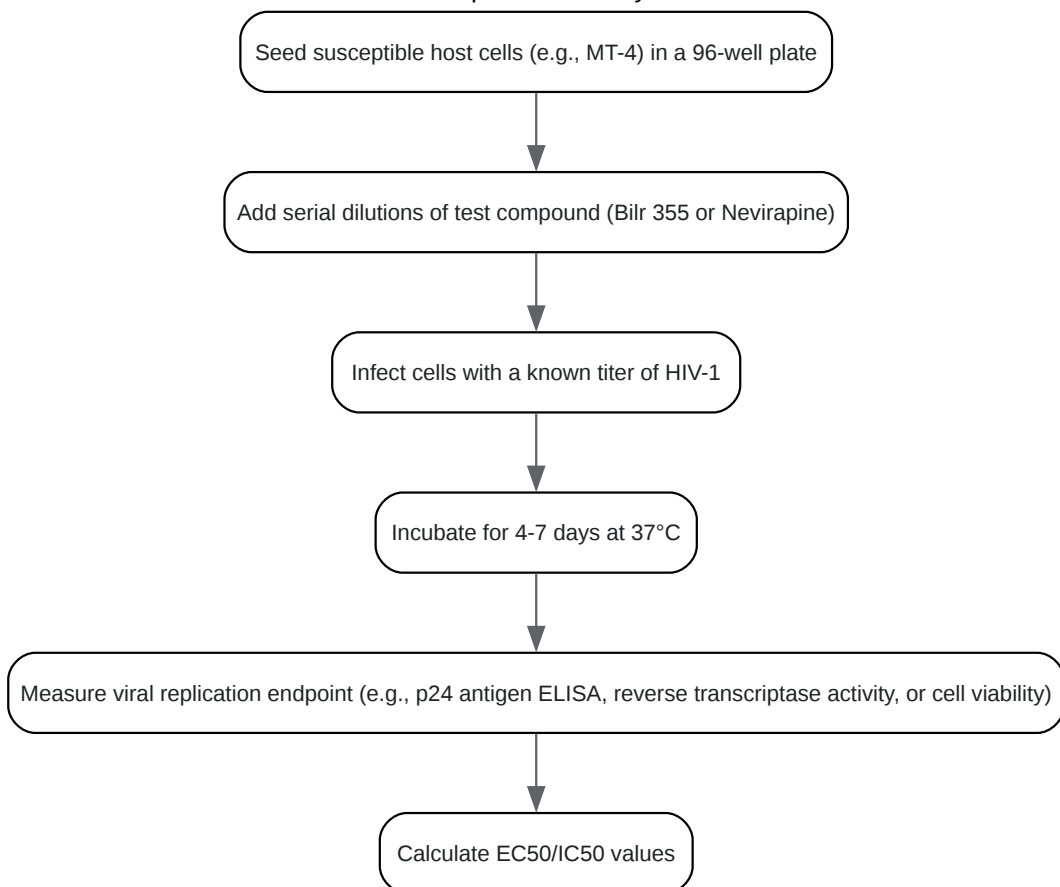
Mechanism of Action

Both **Bilr 355** and Nevirapine are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to a non-essential allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of viral RNA into DNA.

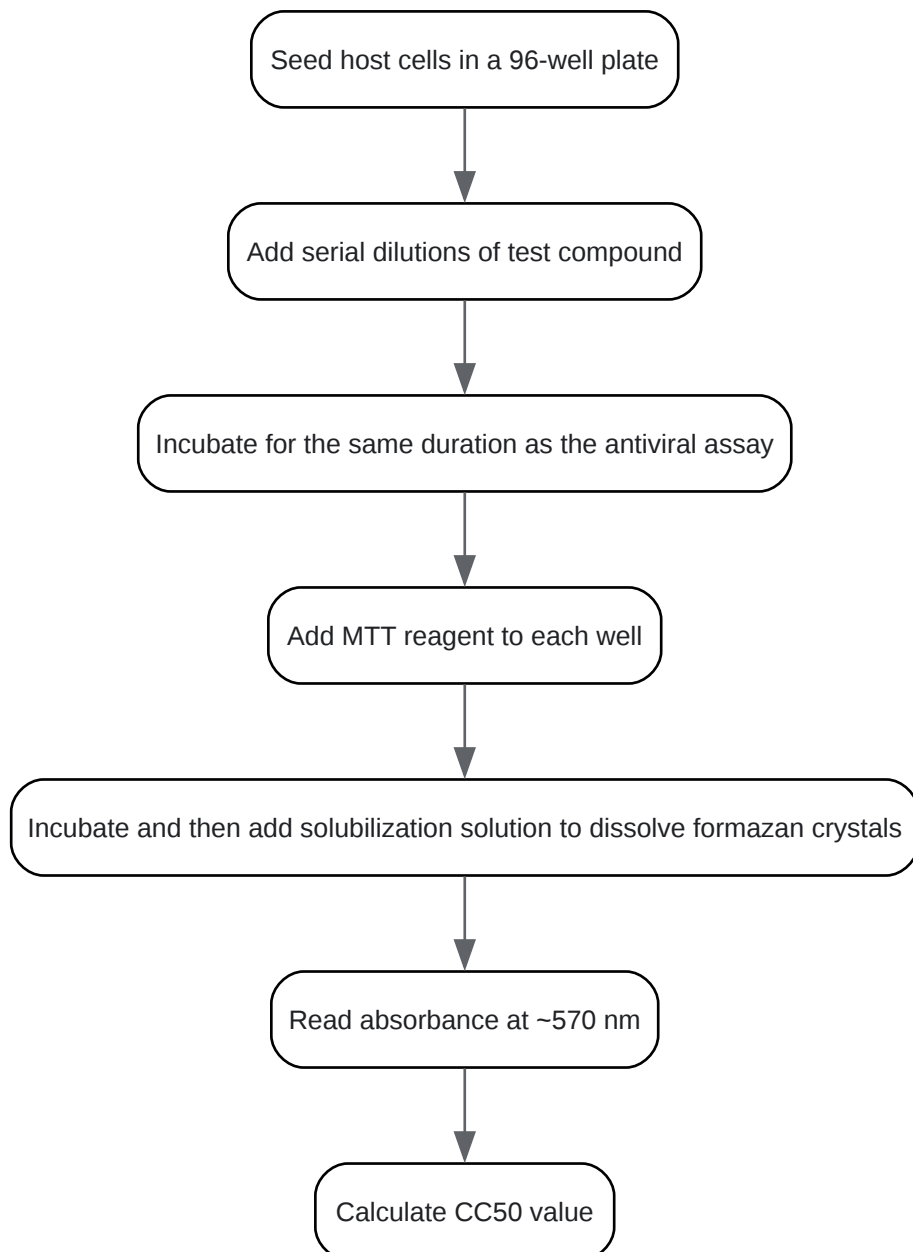
Mechanism of Action of NNRTIs



Anti-HIV-1 Replication Assay Workflow



MTT Cytotoxicity Assay Workflow



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